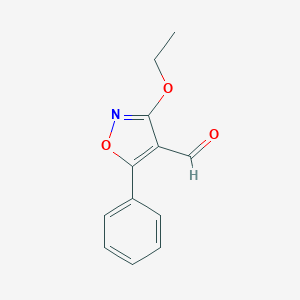
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde (EPIC) is a chemical compound that belongs to the isoxazole family. EPIC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to exhibit antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of prostaglandins, which are lipid mediators involved in the inflammatory response. This compound has also been found to exhibit cytotoxic activity against cancer cells by inducing apoptosis. Additionally, this compound has been found to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in aqueous-based assays. Additionally, this compound has low bioavailability, which can limit its use in in vivo studies.
Direcciones Futuras
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions. This compound can be further studied for its potential applications in the development of novel anti-inflammatory, antimicrobial, and anticancer drugs. This compound can also be further studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the synthesis of this compound analogs can be explored to improve its biological activity and pharmacokinetic properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has several advantages for lab experiments, including its ease of synthesis and stability. However, this compound has some limitations, including its poor solubility in water and low bioavailability. This compound has several potential future directions, including the development of novel drugs and the synthesis of this compound analogs.
Métodos De Síntesis
The synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by the reaction of the resulting hydrazide with phenyl isocyanate. The final step involves the oxidation of the resulting isoxazole with chromium trioxide. The yield of this compound obtained through this method is approximately 60%.
Aplicaciones Científicas De Investigación
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
166180-44-5 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-ethoxy-5-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12-10(8-14)11(16-13-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
FDUHIHMSJBNMOY-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=NOC(=C1C=O)C2=CC=CC=C2 |
Sinónimos |
4-Isoxazolecarboxaldehyde,3-ethoxy-5-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



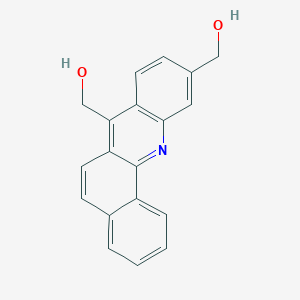


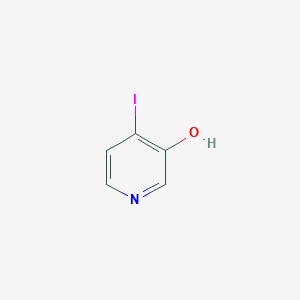
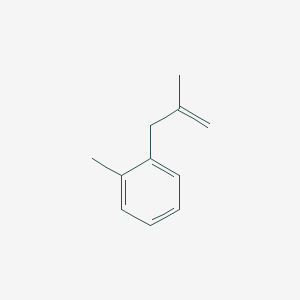
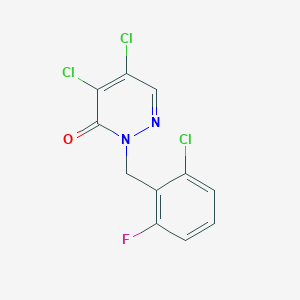
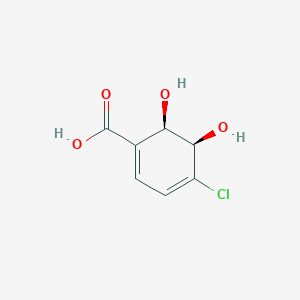


![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)


![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)